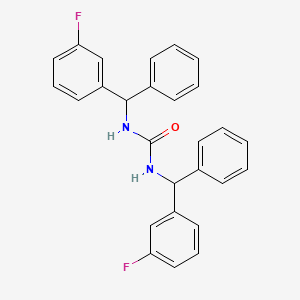

N,N'-Bis((3-fluorophenyl)phenylmethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

160807-81-8 |

|---|---|

Molecular Formula |

C27H22F2N2O |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1,3-bis[(3-fluorophenyl)-phenylmethyl]urea |

InChI |

InChI=1S/C27H22F2N2O/c28-23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)30-27(32)31-26(20-11-5-2-6-12-20)22-14-8-16-24(29)18-22/h1-18,25-26H,(H2,30,31,32) |

InChI Key |

HOFKOZBBHXEODO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n Bis 3 Fluorophenyl Phenylmethyl Urea and Analogous Complex Urea Scaffolds

General Synthetic Strategies for Symmetrically Disubstituted Ureas

The formation of a symmetrical N,N'-disubstituted urea (B33335) involves the coupling of two equivalents of a primary amine with a one-carbon carbonyl source. Over the years, numerous methods have been developed, ranging from classical approaches to more modern, safer, and efficient catalytic systems.

Amine and Isocyanate-Based Coupling Reactions

The reaction between an amine and an isocyanate is a highly reliable and straightforward method for synthesizing ureas. nih.govcommonorganicchemistry.com This approach is often characterized by high yields and mild reaction conditions. For the synthesis of symmetrical ureas, an isocyanate can be reacted with its corresponding primary amine. Alternatively, isocyanates can react with water, often promoted by tertiary amines, to form a carbamic acid intermediate that decarboxylates and couples with another isocyanate molecule to yield the symmetrical urea. sci-hub.se

A common route involves the in-situ generation of the isocyanate from a primary amine, followed by reaction with another equivalent of the same amine. This avoids the need to handle potentially hazardous isocyanate intermediates directly. Reagents like triphosgene (B27547) are often employed for this transformation. asianpubs.orgresearchgate.net The reaction proceeds by converting the amine to an isocyanate, which then rapidly reacts with the remaining amine in the mixture to form the desired symmetrical urea. asianpubs.org

Table 1: Examples of Symmetrical Urea Synthesis via Isocyanate Intermediates

| Amine | Isocyanate Source | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Benzylamine (B48309) | Phenyl Isocyanate | Dichloromethane (B109758) | Room Temp | High |

| Aniline (B41778) | Triphosgene | Dichloromethane | Reflux | High |

| Butylamine | Ethylene (B1197577) Carbonate/Cs₂CO₃ | - | 100°C | 85% |

This table is illustrative and compiled from general procedures described in the literature. sci-hub.seresearchgate.nettandfonline.com

Phosgene-Alternative Approaches for Urea Formation

The high toxicity of phosgene (B1210022) gas has driven the development of numerous safer alternatives for introducing the carbonyl moiety in urea synthesis. tandfonline.com Triphosgene, a solid and therefore easier-to-handle compound, serves as a direct substitute, generating phosgene in situ. commonorganicchemistry.comresearchgate.net

Other phosgene-free routes include the use of reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates amines to form an imidazolyl carbamate (B1207046) that subsequently reacts with another amine. commonorganicchemistry.com Oxidative carbonylation, which utilizes carbon monoxide in the presence of a metal catalyst (e.g., Palladium, Gold), is another atom-economical approach, though it can require high pressures and temperatures. tandfonline.com More recently, the transamination of cyclic carbonates, such as ethylene carbonate, catalyzed by bases like cesium carbonate, has emerged as a mild and efficient method for producing both symmetrical and unsymmetrical ureas. researchgate.nettandfonline.comtandfonline.com This method avoids toxic reagents and often proceeds with excellent yields. researchgate.nettandfonline.com

Nucleophilic Addition Reactions in Aqueous Media

Developing synthetic methods in aqueous media is a key goal of green chemistry. The nucleophilic addition of amines to a suitable carbonyl source in water presents an environmentally benign route to ureas. One such method involves the reaction of primary amines with potassium isocyanate in aqueous hydrochloric acid. organic-chemistry.org This process is often clean, with the product precipitating from the reaction mixture, allowing for simple isolation by filtration. The reaction has been shown to be effective for a variety of aniline and benzylamine derivatives. organic-chemistry.org

Another "on-water" methodology involves the reaction of isocyanates with amines, where the physical properties and solubility of the reactants in water influence the reaction rate and selectivity, often leading to simple product isolation and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Design and Execution of N,N'-Bis((3-fluorophenyl)phenylmethyl)urea Synthesis

The synthesis of the target molecule, this compound, requires a two-stage approach: first, the preparation of the key amine precursor, (3-fluorophenyl)phenylmethylamine, followed by the formation of the central urea linkage.

Precursor Synthesis of (3-Fluorophenyl)phenylmethylamine Moiety

The synthesis of diarylmethylamines, such as the (3-fluorophenyl)phenylmethylamine precursor, is a well-established transformation in organic chemistry. nih.govacs.orgacs.org A highly effective and common method is the reductive amination of the corresponding ketone. youtube.commasterorganicchemistry.comorganic-chemistry.org

For this specific precursor, the starting material would be 3-fluorobenzophenone (B1362326). The synthesis would proceed via the following steps:

Imine Formation: 3-fluorobenzophenone is reacted with an ammonia (B1221849) source to form the corresponding imine intermediate.

Reduction: The in-situ formed imine is then reduced to the primary amine, (3-fluorophenyl)phenylmethylamine.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com Alternative methods for synthesizing diarylmethylamines include the palladium-catalyzed arylation of azaallyl anions or the aza-Friedel–Crafts reaction. nih.govacs.org

Table 2: General Conditions for Reductive Amination of Ketones

| Ketone | Amine Source | Reducing Agent | Solvent | Typical Yield |

|---|---|---|---|---|

| Acetophenone | Ammonia | NaBH₃CN | Methanol | Good |

| Benzophenone | Benzylamine | NaBH(OAc)₃ | Dichloroethane | High |

| Cyclohexanone | Ammonia | H₂/Co catalyst | Water | >99% |

This table is based on general methodologies for reductive amination. youtube.commasterorganicchemistry.comorganic-chemistry.org

Optimized Conditions for Urea Linkage Formation

With the (3-fluorophenyl)phenylmethylamine precursor in hand, the final step is the formation of the symmetrical urea bridge. A robust and frequently employed method for this transformation is the reaction of the primary amine with triphosgene (bis(trichloromethyl) carbonate). asianpubs.orgresearchgate.net

The proposed synthesis would involve:

Dissolving two equivalents of (3-fluorophenyl)phenylmethylamine in an appropriate aprotic solvent, such as dichloromethane or toluene, in the presence of a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl generated.

Slowly adding a solution of triphosgene (approximately 0.33 to 0.4 equivalents) to the amine solution at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. researchgate.net

The reaction first forms an intermediate isocyanate from one molecule of the amine, which then immediately reacts with a second molecule of the amine present in the reaction mixture to yield the final product, this compound.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the primary amine and the appearance of the urea carbonyl stretch. asianpubs.org The final product can then be isolated and purified using standard techniques like crystallization or column chromatography.

Direct Condensation Pathways

Direct condensation represents a straightforward approach to urea synthesis, typically involving the reaction of an amine with a carbonyl source. For the synthesis of this compound, this would conceptually involve the reaction of (3-fluorophenyl)phenylmethylamine with a suitable carbonyl donor.

One of the most fundamental direct condensation methods is the reaction of an amine with urea itself. This process, while simple, often requires elevated temperatures to drive the reaction forward, which can lead to the formation of byproducts. The reaction mechanism is believed to proceed through the in-situ generation of isocyanic acid from the decomposition of urea, which is then attacked by the amine. For sterically hindered amines like (3-fluorophenyl)phenylmethylamine, the reaction kinetics may be slow, necessitating more forcing conditions.

A patented process for the production of N,N'-bis(3-aminophenyl)ureas highlights a direct condensation approach where a phenylenediamine is reacted with urea in water at a molar ratio of greater than 2:1. This method, while demonstrated for a different substituted phenylurea, suggests that direct condensation can be a viable route for diaryl ureas. However, the applicability to the more sterically demanding (3-fluorophenyl)phenylmethylamine would require empirical investigation.

Another direct, albeit less common, approach involves the reaction of amines with carbon dioxide (CO2). While this method is highly attractive from a green chemistry perspective, it often requires high pressures and temperatures and may necessitate the use of a catalyst to proceed efficiently, particularly with less reactive or sterically hindered amines. nih.gov The reaction is believed to form an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then undergoes intramolecular dehydration to yield the urea. nih.gov The direct synthesis of this compound from (3-fluorophenyl)phenylmethylamine and CO2 under catalyst-free conditions would likely be challenging due to the steric bulk of the amine.

| Direct Condensation Method | Reactants | General Conditions | Potential Challenges for Complex Ureas |

| Amine-Urea Condensation | Amine, Urea | High temperature | Slow reaction rates, byproduct formation |

| Amine-CO2 Reaction | Amine, CO2 | High pressure and temperature | Often requires a catalyst, challenging for hindered amines |

Mediated Reactions Using Advanced Coupling Reagents

To overcome the limitations of direct condensation, particularly for the synthesis of complex and unsymmetrical ureas, a variety of mediating or coupling reagents have been developed. These reagents activate the carbonyl group or the amine, facilitating the formation of the urea linkage under milder conditions.

Triphosgene: A significant and widely used phosgene substitute is triphosgene (bis(trichloromethyl) carbonate). rsc.orgresearchgate.net It is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene. In the presence of a base, triphosgene decomposes to generate phosgene in situ, which then reacts with the amine to form an isocyanate or a carbamoyl (B1232498) chloride intermediate. This intermediate subsequently reacts with another equivalent of the amine to furnish the symmetrical urea. For the synthesis of this compound, (3-fluorophenyl)phenylmethylamine would be treated with triphosgene in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The use of triphosgene has been successfully applied to the synthesis of a wide array of ureas, including those with complex and sterically demanding substituents. nih.gov The scalability of triphosgene-based processes has also been demonstrated, with successful transitions from laboratory to pre-industrial scale. researchgate.netbloominglobal.com

Hypervalent Iodine Reagents: Hypervalent iodine compounds have emerged as mild and environmentally benign oxidizing agents in a plethora of organic transformations, including the formation of carbon-nitrogen bonds. nih.govrsc.orgresearchgate.net While their direct application as coupling reagents for the synthesis of ureas from two amine components is less common, they play a crucial role in reactions that generate isocyanate intermediates. For instance, the Hofmann rearrangement of primary amides to isocyanates can be effectively promoted by hypervalent iodine reagents like phenyliodine diacetate. organic-chemistry.org This isocyanate can then be trapped by an amine to form an unsymmetrical urea. Conceptually, one could envision a pathway where (3-fluorophenyl)phenylacetamide undergoes a Hofmann rearrangement mediated by a hypervalent iodine reagent to produce (3-fluorophenyl)phenylmethyl isocyanate, which could then be reacted with (3-fluorophenyl)phenylmethylamine to yield the target urea. The development of direct C-N bond-forming reactions for urea synthesis mediated by hypervalent iodine reagents remains an active area of research. rsc.orgnih.govrsc.org

| Mediating Reagent | General Mechanism | Typical Conditions | Advantages for Complex Ureas |

| Triphosgene | In situ generation of phosgene, formation of isocyanate/carbamoyl chloride intermediate | Aprotic solvent (DCM, THF), non-nucleophilic base (Et3N, DIPEA) | High reactivity, applicable to hindered amines, scalable |

| Hypervalent Iodine Reagents | e.g., Hofmann rearrangement of an amide to an isocyanate | Mild conditions, various solvents | Environmentally benign, mild reaction conditions |

Green Chemistry Principles in Urea Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including complex ureas. The focus is on developing methodologies that are more environmentally benign, safer, and more resource-efficient.

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification.

For urea synthesis, a notable catalyst-free approach is the reaction of amines with carbon dioxide in the absence of any catalyst or solvent. nih.govgoogle.com This method has been demonstrated for primary aliphatic amines, where the amine itself is believed to act as a promoter or catalyst for the dehydration of the intermediate alkyl ammonium alkyl carbamate. google.com While this approach is highly desirable from an environmental standpoint, its application to the synthesis of sterically hindered diarylmethyl ureas without a catalyst remains a significant challenge.

Another catalyst-free method involves the reaction of amines with potassium isocyanate in water. nih.govresearchgate.netrsc.org This simple and efficient method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. researchgate.netrsc.org The reaction proceeds via the nucleophilic addition of the amine to the isocyanate generated in situ. This methodology has been shown to be scalable and could potentially be applied to the synthesis of mono-substituted diarylmethyl ureas, which could then be further elaborated.

The reaction of amines with urea in water at elevated temperatures can also be considered a catalyst-free process, although it is often not very efficient for complex substrates.

Solvent Selection and Environmental Impact Mitigation

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for urea synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF), are associated with environmental and health concerns. Consequently, there is a strong drive to replace them with greener alternatives.

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. As mentioned, the synthesis of N-substituted ureas from amines and potassium isocyanate can be effectively carried out in water. nih.govresearchgate.netrsc.org The use of water as a solvent can also facilitate product isolation, as many organic ureas are sparingly soluble in water and will precipitate out of the reaction mixture.

Bio-derived solvents are also gaining traction as sustainable alternatives. For instance, Cyrene®, a solvent derived from cellulose, has been successfully employed for the synthesis of ureas from isocyanates and secondary amines. rsc.org This method not only replaces a toxic solvent but also offers a simplified work-up procedure. rsc.org The investigation of such greener solvents for the synthesis of this compound could significantly reduce the environmental impact of its production.

The mitigation of environmental impact also involves minimizing waste generation. The development of atom-economical reactions, such as the direct addition of amines to CO2, is a key strategy. Furthermore, processes that allow for the recycling of solvents and reagents contribute to a more sustainable synthesis.

| Green Chemistry Aspect | Approach | Example | Relevance to Complex Urea Synthesis |

| Catalyst-Free Synthesis | Reaction of amines with CO2 | Direct conversion of aliphatic amines and CO2 to ureas | Potentially applicable but challenging for hindered amines |

| Reaction with potassium isocyanate | Synthesis of N-substituted ureas in water | A viable route for mono-substituted diarylmethyl ureas | |

| Solvent Selection | Use of water | Reaction of amines with potassium isocyanate in water | Simplifies purification and reduces environmental impact |

| Use of bio-derived solvents | Urea synthesis in Cyrene® | A promising green alternative to traditional aprotic solvents | |

| Waste Mitigation | Atom-economical reactions | Direct addition of amines to CO2 | Ideal but challenging for complex substrates |

| Solvent and reagent recycling | - | A general principle applicable to any synthetic route |

Scalability and Process Development for Complex Urea Derivatives

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents a multitude of challenges, particularly for complex molecules like this compound. Process development focuses on ensuring safety, efficiency, cost-effectiveness, and consistency of product quality at scale.

One of the primary challenges in scaling up the synthesis of complex ureas is managing the reaction exotherms, especially when using highly reactive reagents like triphosgene. researchgate.netbloominglobal.com Continuous flow chemistry offers a powerful solution to this problem by providing superior heat and mass transfer compared to batch reactors. bloominglobal.com The small reaction volumes in continuous flow reactors minimize the risk associated with hazardous intermediates and allow for precise control over reaction parameters, leading to improved yields and purity. The successful scale-up of a triphosgene-based urea synthesis from milligrams per hour to kilograms per hour has been reported, demonstrating the feasibility of this approach for industrial production. researchgate.net

Another key consideration is the purification of the final product. For complex, high-molecular-weight ureas, which are often solids with low solubility, crystallization is the preferred method of purification. The choice of crystallization solvent is critical and must be optimized to ensure high recovery of the product with the desired purity. The development of a robust crystallization process is a crucial step in process development.

The sourcing and handling of raw materials at scale also require careful consideration. For instance, while triphosgene is safer than phosgene, it still requires appropriate handling procedures to mitigate the risks associated with the in-situ generation of a highly toxic gas.

Furthermore, process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control and optimization of the process. This can lead to increased efficiency and reduced batch-to-batch variability.

For a molecule like this compound, which is likely a specialty chemical or a pharmaceutical intermediate, the development of a scalable and well-controlled process is paramount to ensure its availability for further research and potential applications.

| Scalability Challenge | Potential Solution | Benefit |

| Reaction Exotherm and Safety | Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety, better control over reaction parameters |

| Product Purification | Optimized Crystallization | High purity and recovery of the final product |

| Raw Material Handling | Robust Safety Protocols | Mitigation of risks associated with hazardous reagents |

| Process Control and Consistency | Process Analytical Technology (PAT) | Real-time monitoring and control, reduced variability |

Advanced Structural Elucidation and Spectroscopic Characterization of N,n Bis 3 Fluorophenyl Phenylmethyl Urea

High-Resolution Spectroscopic Techniques for Molecular Confirmation

The definitive structural confirmation of complex synthetic molecules like (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea relies on a suite of high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous elucidation of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. In a study by D'yachenko et al. (2023), the ¹H NMR spectrum of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea was recorded in DMSO-d₆. The spectrum displays characteristic signals that correspond to the different types of protons in the molecule. mdpi.comnih.gov

The protons of the adamantyl cage appear as a series of multiplets in the upfield region. The methine proton of the Ad-CH(Ph) group is observed as a doublet, indicating its coupling to a single adjacent proton. The aromatic protons of the phenyl and 3-fluorophenyl rings resonate in the downfield region, with their splitting patterns providing information about their substitution pattern. The NH protons of the urea (B33335) linkage typically appear as distinct signals, often broadened, and their chemical shifts can be sensitive to solvent and concentration. nih.gov

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Ad-CH(Ph) | 4.35 | d | 9.3 |

| ¹NH | 6.83-6.99 | m | - |

| Aromatic H | 7.10-7.34 | m | - |

| NH-Ph-3Cl (analogous) | 7.64 | t | 2.1 |

| ³NH | 8.63 | s | - |

| Adamantyl H | 1.40-1.66 | m | - |

| Adamantyl H | 1.91 | s | - |

| Data derived from analogous compounds in D'yachenko et al. (2023). nih.gov |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments. The spectrum of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea shows a complex set of signals corresponding to the adamantyl cage, the phenyl and fluorophenyl rings, the methine carbon, and the carbonyl carbon of the urea group. mdpi.com

The carbonyl carbon (C=O) of the urea moiety is typically found in the downfield region of the spectrum. The carbons of the aromatic rings are observed in the range of approximately 110-150 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The aliphatic carbons of the bulky adamantyl group and the methine carbon appear in the upfield region. mdpi.com

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Urea) | ~155 |

| Aromatic C-F | ~162 (doublet) |

| Aromatic C-N | ~142 |

| Aromatic C-H | ~105-130 |

| Aromatic C (quaternary) | ~140 |

| Ad-CH(Ph) | ~63 |

| Adamantyl C | ~28-39 |

| Predicted values based on typical ranges for these functional groups. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize the chemical environment of fluorine atoms within a molecule. For (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea, the ¹⁹F NMR spectrum would show a single resonance, confirming the presence of one fluorine environment. mdpi.comnih.gov The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the phenyl ring.

| Fluorine Assignment | Chemical Shift (δ) in ppm |

| 3-Fluorophenyl | -133.85 |

| Data from D'yachenko et al. (2023). mdpi.com |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with very high accuracy, which allows for the determination of its elemental formula.

Upon ionization, the molecule can also break apart into smaller fragments. The pattern of these fragments, known as the fragmentation pattern, provides valuable structural information. For (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea, fragmentation would likely occur at the bonds adjacent to the urea linkage, leading to the formation of characteristic ions.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 379.22 | Molecular ion peak |

| [Ad-CH(Ph)]⁺ | 227.15 | Adamantylphenylmethyl fragment |

| [H₂N-Ph-3F]⁺ | 111.05 | 3-Fluoroaniline fragment |

| Predicted m/z values. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl)urea would exhibit several characteristic absorption bands.

The most prominent bands would be the N-H stretching vibrations of the urea group, typically appearing in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is also a strong and characteristic band, usually found around 1630-1680 cm⁻¹. Other notable absorptions include the C-H stretching of the aromatic and aliphatic parts of the molecule, and the C-F stretching vibration.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Urea) | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Urea) | 1630-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1000-1400 |

| Typical wavenumber ranges for the indicated functional groups. |

Solid-State Structural Analysis and Crystal Engineering

The solid-state behavior of N,N'-Bis((3-fluorophenyl)phenylmethyl)urea is governed by a delicate interplay of conformational flexibility and directional intermolecular forces. A comprehensive understanding of its three-dimensional structure is achieved through a combination of powerful analytical techniques.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline material. For this compound, this technique provides unparalleled insight into its molecular conformation, the spatial orientation of its constituent parts, and the intricate network of non-covalent interactions that dictate its crystal packing.

The orientation of the aryl rings relative to each other and to the urea plane is defined by dihedral angles. In a study of N,N'-bis(4-fluorophenyl)urea, the dihedral angles between the benzene (B151609) rings were found to be 29.69(6)° for one molecule in the asymmetric unit and 89.83(6)° for a symmetry-generated molecule, highlighting the conformational flexibility. nih.gov For this compound, the additional phenylmethyl group introduces further rotational freedom, leading to a more complex conformational landscape. The dihedral angles between the 3-fluorophenyl ring and the phenyl ring on the same substituent, as well as the torsion angles around the N-C(aryl) bonds, are crucial parameters determined by SCXRD.

Table 1: Representative Dihedral Angles in Related Bis-phenylurea Compounds

| Compound | Dihedral Angle between Aryl Rings | Reference |

| N,N'-bis(4-fluorophenyl)urea (Molecule 1) | 29.69 (6)° | nih.gov |

| N,N'-bis(4-fluorophenyl)urea (Molecule 2) | 89.83 (6)° | nih.gov |

| N,N'-bis(4-chlorophenyl)urea | 51.6 (1)° (with respect to N-C(=O)-N plane) | nih.gov |

This table presents data for related compounds to illustrate the typical range of dihedral angles observed in such structures.

Hydrogen bonding is a dominant force in the crystal engineering of urea-based compounds. The urea group, with its two N-H donors and one C=O acceptor, readily forms robust and predictable hydrogen-bonded motifs. A common motif observed in many diphenylureas is the one-dimensional chain linked by N-H···O hydrogen bonds. researchgate.netnih.gov

In these chains, molecules can align in either a parallel or an antiparallel fashion. The antiparallel arrangement is more common, leading to centrosymmetric hydrogen-bonded structures. researchgate.net For instance, N,N'-bis(4-fluorophenyl)urea molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains with an R(2)1(6) ring motif. nih.gov The presence of the fluorine atom in this compound can also introduce weaker C-H···F interactions, which further stabilize the crystal lattice. The analysis of these hydrogen bonding networks is crucial for understanding the supramolecular architecture.

The substitution of hydrogen with fluorine can significantly impact crystal packing and lattice parameters due to fluorine's high electronegativity and ability to participate in non-covalent interactions. While a direct comparison for this compound is pending specific data, studies on analogous compounds provide valuable insights. For example, the crystal structure of 1,3-bis(3-fluorophenyl)urea (B11959935) crystallizes in at least two polymorphic forms, a monoclinic and an orthorhombic form, demonstrating the subtle influence of crystallization conditions and intermolecular forces, including those involving fluorine. researchgate.net

Table 2: Crystal Data for a Related Fluorinated Diphenylurea

| Parameter | 1,3-bis(3-fluorophenyl)urea (Monoclinic Form) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.863(2) |

| b (Å) | 10.989(4) |

| c (Å) | 9.201(3) |

| β (°) | 107.12(3) |

| Volume (ų) | 565.6(3) |

| Z | 2 |

This data is for a closely related compound and serves as an example of crystallographic parameters. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphic Screening and Bulk Structure

While SCXRD provides detailed information on a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing the bulk material. It is a primary tool for polymorphic screening, which is critical as different crystalline forms (polymorphs) of the same compound can exhibit different physical properties. The crystallization of 1,3-bis(3-fluorophenyl)urea from various solvents has been shown to yield concomitant mixtures of at least two polymorphs, which can be identified by unique peaks in their PXRD patterns. researchgate.net A systematic polymorphic screen of this compound would involve crystallization from a diverse range of solvents and subsequent PXRD analysis to identify any existing polymorphic forms. Each polymorph would present a distinct diffraction pattern, reflecting its unique crystal lattice.

Thermal Analysis Techniques for Solid-State Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the solid-state transitions and thermal stability of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal endothermic events such as melting and solid-solid transitions (polymorphic transformations), as well as exothermic events like crystallization or decomposition. For example, in the study of urea-based cocrystals, DSC has been used to identify the disappearance of the melting peak of the starting materials and the appearance of a new peak corresponding to the cocrystal's melting point. researchgate.net

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate the temperature at which the compound begins to decompose. For urea itself, TGA shows that it degrades rapidly after melting. researchgate.net The thermal stability of the title compound is a crucial parameter for its handling and potential applications.

Theoretical and Computational Investigations of N,n Bis 3 Fluorophenyl Phenylmethyl Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energetics

No published studies utilizing Density Functional Theory (DFT) to determine the optimized geometry and energetics of N,N'-Bis((3-fluorophenyl)phenylmethyl)urea are available. Such calculations would be essential to predict the most stable three-dimensional arrangement of the atoms, bond lengths, and bond angles. Furthermore, DFT could elucidate the relative energies of different possible conformers.

Table 1: Hypothetical DFT Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C=O Bond Length | Data not available |

| N-C (Urea) Bond Length | Data not available |

| C-N-C Bond Angle | Data not available |

| Dihedral Angle (Phenyl-C-N-C) | Data not available |

| Total Energy | Data not available |

| Note: This table is for illustrative purposes only. No experimental or calculated data for these parameters could be found in the literature. |

High-Level Ab Initio Methods for Spectroscopic Property Prediction and Validation

There is no information on the use of high-level ab initio methods to predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. These computational techniques, while computationally intensive, provide highly accurate predictions that are crucial for validating experimental findings.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Simulation of Intermolecular Interactions in Condensed Phases

Information regarding simulations of how this compound molecules interact with each other in a liquid or solid state is not available. Such simulations would provide insight into the packing behavior and the dominant forces governing its condensed-phase properties.

Computational Studies of Hydrogen Bonding and Non-Covalent Interactions

While hydrogen bonding is a critical feature in urea (B33335) derivatives, no computational studies have been performed to characterize the specific hydrogen bonding patterns or other non-covalent interactions (such as π-π stacking or halogen bonds) for this compound.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Status |

| Hydrogen Bond | N-H | O=C | Not Studied |

| Hydrogen Bond | N-H | F-C | Not Studied |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Not Studied |

| π-π Stacking | Phenyl Ring | Fluorophenyl Ring | Not Studied |

| Note: This table lists theoretically possible interactions. No studies have confirmed or quantified these for the specified compound. |

Energetic Contributions to Supramolecular Assembly

The self-assembly of this compound into ordered supramolecular structures is primarily driven by a network of non-covalent interactions. google.com The most significant of these is the classical hydrogen bonding between the urea N-H donors and the carbonyl C=O acceptor. researchgate.net This interaction typically leads to the formation of one-dimensional hydrogen-bonded chains, a common motif in crystalline ureas. researchgate.netsc.edu

π-π Stacking: Interactions between the aromatic phenyl rings.

C-H···π Interactions: The interaction of C-H bonds with the electron-rich π systems of the aromatic rings.

van der Waals Forces: General attractive forces between molecules.

Computational studies, often employing Density Functional Theory (DFT), can quantify the energetic contributions of these different interactions. By analyzing the geometry and interaction energies of molecular dimers and larger clusters, the relative importance of each type of interaction can be determined.

Table 1: Illustrative Energetic Contributions to Supramolecular Assembly

| Interaction Type | Typical Energy Range (kcal/mol) |

| N-H···O=C (Urea Hydrogen Bond) | -5 to -10 |

| C-H···F Hydrogen Bond | -1 to -3 |

| π-π Stacking | -2 to -5 |

| C-H···π Interactions | -1 to -2.5 |

Note: These values are illustrative and can vary depending on the specific geometry and computational method used.

Role of Fluorine in Modulating Hydrogen Bond Strength and Directionality

The presence of fluorine atoms on the phenyl rings of this compound introduces specific electronic effects that modulate the hydrogen bonding network. Organic fluorine can participate in weak hydrogen bonds of the C-F···H-N or C-F···H-C type. mdpi.comnih.gov While these interactions are generally weaker than conventional hydrogen bonds, they can significantly influence the crystal packing and conformational preferences of the molecule. nih.gov

The high electronegativity of fluorine can also have an inductive effect on the acidity of the N-H protons of the urea group. This can potentially strengthen the primary N-H···O=C hydrogen bonds. nih.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these weak interactions and quantify their strength and directionality. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and understand electronic environments.

Computational ¹⁹F NMR Chemical Shift Prediction and Correlation with Experimental Data

The ¹⁹F nuclear magnetic resonance (NMR) chemical shift is highly sensitive to the local electronic environment of the fluorine atom. Computational prediction of ¹⁹F NMR chemical shifts, typically using DFT methods with appropriate basis sets (such as those including diffuse functions), has become a reliable tool for structural elucidation of fluorinated organic compounds. researchgate.netnih.govescholarship.orgrsc.org

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for the fluorine nuclei. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as CFCl₃. The accuracy of these predictions can be high, often with mean absolute deviations of a few parts per million (ppm) from experimental values. escholarship.orgrsc.org Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics in solution. researchgate.net

Table 2: Example of Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Related Fluorophenyl Compound

| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

| 1,3-bis(3-fluorophenyl)urea (B11959935) | -113.5 | -115.2 | -1.7 |

Note: This is a hypothetical example for illustrative purposes. The accuracy of prediction depends on the level of theory and basis set used.

Vibrational Mode Analysis and Comparison with FT-IR Spectra

Computational vibrational analysis, based on the calculation of the Hessian matrix at the optimized geometry, can predict the infrared (IR) and Raman active vibrational frequencies and their corresponding normal modes. orientjchem.orgnih.gov This allows for a detailed assignment of the experimental Fourier-transform infrared (FT-IR) spectrum.

For this compound, key vibrational modes include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding usually leads to a red-shift (lower frequency) and broadening of this band. orientjchem.orgresearchgate.net

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1680 cm⁻¹. Its position is also sensitive to hydrogen bonding. orientjchem.org

N-H bending (Amide II band): Occurs around 1550-1620 cm⁻¹. researchgate.net

C-N stretching: Found in the 1400-1450 cm⁻¹ region. researchgate.net

C-F stretching: Typically appears as a strong band in the 1000-1350 cm⁻¹ range.

By comparing the calculated vibrational spectrum with the experimental FT-IR spectrum, a detailed understanding of the molecular structure and intermolecular interactions can be achieved. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

Table 3: Assignment of Key FT-IR Vibrational Frequencies for a Urea Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3350 | 3355 |

| C=O Stretch (Amide I) | 1645 | 1650 |

| N-H Bend (Amide II) | 1590 | 1595 |

| C-N Stretch | 1420 | 1425 |

| C-F Stretch | 1150 | 1155 |

Note: This table provides an illustrative example of how experimental and calculated vibrational data are correlated.

Supramolecular Chemistry and Self Assembly Properties of N,n Bis 3 Fluorophenyl Phenylmethyl Urea

Principles of Diarylurea-Based Hydrogen Bonding in Supramolecular Systems

The urea (B33335) functional group is an excellent hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. In N,N'-disubstituted ureas, this arrangement facilitates the formation of a characteristic one-dimensional, self-complementary hydrogen-bonded chain. In this common supramolecular synthon, the N-H of one urea molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, a pattern that propagates to form a linear tape or ribbon structure.

Design and Construction of Ordered Supramolecular Architectures

The predictable self-assembly of diarylureas makes them ideal building blocks for the construction of ordered supramolecular architectures. By modifying the peripheral substituents on the aryl rings, it is possible to tune the properties of the resulting materials.

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical identity of the active molecule. Diarylureas are excellent candidates for cocrystal formation due to their strong hydrogen-bonding capabilities. They can form cocrystals with a wide variety of molecular co-formers that possess complementary hydrogen bond acceptor or donor sites. nih.gov

For instance, studies on diarylurea drugs like sorafenib (B1663141) have shown that they can form cocrystals with compounds such as dimethyl sulfoxide (B87167) (DMSO). nih.gov In these structures, the urea N-H groups form hydrogen bonds with the sulfoxide oxygen of DMSO. nih.gov While no specific cocrystallization studies have been reported for N,N'-Bis((3-fluorophenyl)phenylmethyl)urea, it is highly probable that it would form cocrystals with suitable hydrogen bond acceptors. The presence of the bulky (3-fluorophenyl)phenylmethyl groups may, however, introduce steric hindrance that could influence the geometry of cocrystal formation.

To illustrate the types of interactions and stoichiometries that can be expected, the following table presents data from cocrystallization studies of related diarylurea compounds.

| Diarylurea Compound | Co-former | Stoichiometry | Key Intermolecular Interactions |

| Sorafenib | DMSO | 1:1 | N-H···O (urea-DMSO) |

| Regorafenib | DMSO | 1:1 | N-H···O (urea-DMSO) |

| Donafenib | DMSO | 1:1 | N-H···O (urea-DMSO) |

This table is illustrative and based on data for analogous compounds, as specific data for this compound is not available.

Certain diarylurea derivatives have been shown to act as low molecular weight organogelators. This occurs when the diarylurea molecules self-assemble in an organic solvent to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. The formation of these networks is driven by the same hydrogen-bonding interactions that are observed in their crystal structures, leading to the formation of elongated fibrillar structures.

The gelation ability of a diarylurea is highly dependent on the nature of the substituents on the aryl rings, which influence the solubility and the stability of the self-assembled fibers. Fluorinated ureas, in particular, have been explored as organogelators. google.com For this compound, the bulky and somewhat flexible nature of the (3-fluorophenyl)phenylmethyl groups, combined with the strong hydrogen-bonding urea core, suggests that it could be a candidate for organogel formation in suitable solvents. The introduction of fluorine can also lead to organogels that are responsive to external stimuli, such as the presence of specific anions. acs.orgnih.govnih.gov

Future Research Directions and Broader Chemical Significance of N,n Bis 3 Fluorophenyl Phenylmethyl Urea

Applications in Advanced Materials Science

The structural characteristics of N,N'-Bis((3-fluorophenyl)phenylmethyl)urea make it a compelling candidate for the development of novel materials with tailored properties. The presence of fluorine and the bulky aromatic substituents are key features that could be exploited in the design of functional organic materials.

Functional Organic Frameworks (FOFs), including Covalent Organic Frameworks (COFs), are a class of crystalline porous polymers with ordered structures. The incorporation of fluorine into the building blocks of these frameworks has been shown to enhance their properties significantly. The introduction of fluorine can improve the crystallinity, porosity, and stability of COFs, opening the door to superior performance and new applications nih.gov.

Future research could explore the use of this compound or its derivatives as linkers in the synthesis of novel FOFs. The directional hydrogen-bonding capabilities of the urea (B33335) moiety could be leveraged to guide the self-assembly of the framework, while the fluorophenyl groups could impart several desirable characteristics:

Tunable Porosity and Surface Properties: The presence of fluorine atoms can create specific adsorption sites and modify the hydrophobicity of the pores, which could be advantageous for applications in gas storage and separation researchgate.netrsc.org. For instance, fluorinated MOFs have shown increased affinity for CO2 rsc.org.

| Property | Anticipated Effect of Fluorine and Phenylmethyl Groups | Potential Application |

|---|---|---|

| Crystallinity | Enhanced due to directional hydrogen bonding and potential for ordered packing. | Improved material performance and characterization. |

| Porosity | Tunable pore size and hydrophobicity. | Gas storage (H2, CO2), separation of mixtures nih.govresearchgate.net. |

| Stability | Increased thermal and chemical stability from C-F bonds. | Durable materials for demanding applications. |

The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.orgrsc.org. The fluorophenyl groups in this compound could significantly influence its electronic characteristics.

Key research directions in this area would involve:

Tuning of Energy Levels: Fluorine atoms are strongly electron-withdrawing, which typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule rsc.orgrsc.org. This can facilitate easier electron injection and improve the resistance of the material to oxidative degradation rsc.org.

Controlling Molecular Packing: The interplay of hydrogen bonding from the urea group and C-H···F interactions could lead to well-ordered solid-state structures, which is critical for efficient charge transport rsc.orgresearchgate.net. Systematic studies on fluorinated tolanes have shown that the position of fluorine substituents is key to achieving tight and rigid packing, which enhances photoluminescence efficiencies nih.gov.

Development of n-type or Ambipolar Semiconductors: While many organic semiconductors are p-type (hole-transporting), the introduction of fluorine can shift the behavior towards n-type (electron-transporting) or ambipolar (transporting both holes and electrons) rsc.org. Investigating the charge transport properties of thin films of this compound could reveal its potential as a semiconductor in electronic devices.

| Property | Predicted Influence of Fluorophenyl Groups | Future Research Focus |

|---|---|---|

| HOMO/LUMO Levels | Lowered energy levels due to the electron-withdrawing nature of fluorine. | Cyclic voltammetry and computational studies to determine energy levels. |

| Charge Carrier Mobility | Potentially enhanced by ordered packing through H-bonding and C-H···F interactions. | Fabrication and characterization of thin-film transistors. |

| Semiconducting Behavior | Potential for n-type or ambipolar characteristics. | Investigation of charge transport properties in electronic devices. |

Exploration in Organic Catalysis and Reaction Mediation

The urea functional group is a well-known hydrogen-bond donor, a property that has been widely exploited in the field of organocatalysis.

Urea and thiourea (B124793) derivatives are effective organocatalysts that can activate substrates through hydrogen bonding mdpi.comrsc.org. They are known to catalyze a variety of reactions, including Michael additions and Friedel-Crafts alkylations mdpi.comnih.gov.

Future research on this compound as an organocatalyst would focus on:

Enhanced Acidity and Catalytic Activity: The electron-withdrawing fluorine atoms on the phenyl rings are expected to increase the acidity of the N-H protons of the urea moiety. This enhanced acidity could lead to stronger hydrogen bonding with substrates and potentially higher catalytic activity compared to non-fluorinated analogues.

Stereoselective Catalysis: While the parent molecule is achiral, the bulky phenylmethyl groups provide a defined steric environment around the catalytic site. This could be exploited in the design of chiral derivatives for asymmetric catalysis, where the steric bulk would play a crucial role in controlling the stereochemical outcome of a reaction.

Cooperative Catalysis: The potential for cooperative effects with a Brønsted acid additive could be explored to enhance catalytic performance by breaking down self-association tendencies of the urea catalyst mdpi.comdntb.gov.ua.

While ureas are primarily known as organocatalysts, their use as ligands in transition metal catalysis is an emerging area nih.gov. N-arylureas have been successfully employed as sterically undemanding ligands for palladium-catalyzed reactions acs.org.

The potential of this compound as a ligand could be investigated in several contexts:

Modulating Metal Center Reactivity: The electronic properties of the ligand, influenced by the fluorophenyl groups, could be used to fine-tune the reactivity of a coordinated metal center. The electron-withdrawing nature of the fluorinated rings could make the metal center more electrophilic.

Steric Influence on Selectivity: The bulky phenylmethyl substituents could influence the selectivity of a catalytic reaction by controlling the access of substrates to the metal center.

Robustness and Stability: The inherent stability of the urea backbone and the C-F bonds could result in robust ligands that can withstand a variety of reaction conditions acs.org.

Novel Chemical Transformations Involving Fluorinated Urea Scaffolds

Beyond its direct applications, the synthesis and subsequent chemical modification of this compound could lead to the discovery of novel chemical transformations and the creation of new molecular architectures. Research in this area might include:

Synthesis of Complex Heterocycles: Substituted ureas are valuable precursors in the synthesis of a wide range of heterocyclic compounds researchgate.net. The specific substitution pattern of this compound could be exploited in cyclization reactions to generate novel fluorinated heterocyclic systems.

Derivatization and Functionalization: The phenyl rings and the benzylic positions offer sites for further functionalization, allowing for the synthesis of a library of related compounds with diverse properties. This could be particularly relevant in medicinal chemistry, where N,N'-diarylureas are recognized as important pharmacophores nih.govnih.gov.

Mechanistic Studies: Investigating the reactivity of this fluorinated urea, for example, in reactions involving C-F bond activation, could provide fundamental insights into the chemistry of fluorinated organic molecules.

Advancements in Theoretical Understanding of this compound Remain a Developing Field

Despite the growing interest in fluorinated organic compounds within medicinal and materials chemistry, specific theoretical and computational studies on the structure-property relationships of this compound are not extensively available in publicly accessible scientific literature. While the principles of computational chemistry are well-established for analyzing such molecules, dedicated research outcomes for this particular compound are yet to be widely published.

In the broader context of related molecules, such as N,N'-diarylureas, computational studies have been instrumental. researchgate.netnih.gov Research in this area often focuses on how substitutions on the aryl rings influence biological activity or material properties. nih.gov These studies typically involve calculating parameters like molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and bond characteristics to build structure-activity relationships (SAR). nih.govresearchgate.net

For a molecule like this compound, a theoretical investigation would likely focus on several key aspects:

Conformational Analysis: Determining the most stable three-dimensional arrangement of the molecule. The flexibility of the phenylmethyl groups and the potential for intramolecular hydrogen bonding would be of primary interest.

Electronic Properties: Quantifying the impact of the two fluorine atoms on the electron distribution across the urea backbone and the phenyl rings. This includes analyzing charge distribution, dipole moment, and the energies of frontier molecular orbitals, which are crucial for predicting reactivity. nih.gov

Intermolecular Interactions: Modeling how molecules of this compound might interact with each other in a solid state or with a biological target. This would involve studying hydrogen bonding patterns and potential π-π stacking interactions.

Such theoretical insights are foundational for designing new molecules with tailored properties. However, without specific published research on this compound, any detailed discussion remains speculative and based on analogies to similar, but not identical, chemical structures. The scientific community awaits dedicated computational studies to elucidate the specific structure-property relationships inherent to this complex fluorinated urea derivative.

Interactive Data Table: Hypothetical Computational Parameters

The following table illustrates the types of data that a computational study of this compound would typically generate. Please note that these are representative values based on general knowledge of similar compounds and are for illustrative purposes only, as specific experimental or calculated data for this compound is not available in the cited sources.

| Computational Parameter | Hypothetical Value | Significance |

| Optimized Ground State Energy | -1250.5 Hartree | Predicts the thermodynamic stability of the molecule. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.